molecular formula C20H21ClFN3O5S B3007620 N1-(4-chlorobenzyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 869071-79-4

N1-(4-chlorobenzyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B3007620
CAS RN: 869071-79-4
M. Wt: 469.91
InChI Key: PXLQRAFZPAPEMR-UHFFFAOYSA-N
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Description

The compound “N1-(4-chlorobenzyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide” is an organic compound containing several functional groups including a chlorobenzyl group, a fluorophenyl group, a sulfonyl group, an oxazinan ring, and an oxalamide group. The presence of these functional groups suggests that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazinan ring would likely introduce some rigidity into the structure . The electronegative atoms (oxygen, nitrogen, sulfur, chlorine, and fluorine) would create regions of high electron density, which could lead to interesting chemical reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chlorobenzyl and fluorophenyl groups could potentially undergo further nucleophilic aromatic substitution reactions . The sulfonyl group could potentially undergo reduction reactions . The oxazinan ring could potentially undergo ring-opening reactions . The oxalamide group could potentially undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl, oxazinan, and oxalamide groups could potentially make the compound somewhat soluble in polar solvents . The compound’s melting and boiling points would be influenced by the strength of the intermolecular forces present .

Scientific Research Applications

Synthesis and Antiandrogen Activity

A study details the synthesis and structure-activity relationships of derivatives related to sulfonyl compounds, leading to the discovery of potent antiandrogens. These compounds show promise for treating androgen-responsive diseases, with specific derivatives exhibiting selective antagonistic activities (Tucker et al., 1988) .

Chemical Reactions and Coordination

Research on coordination chemistry introduces compounds synthesized through reactions involving sulfonylamido-derivatives. These studies provide insights into the chemical behavior and potential applications of such compounds in creating complex chemical structures (Bermejo et al., 2000) .

Insecticidal Applications

Flubendiamide is highlighted as a novel insecticide with a unique chemical structure, exhibiting strong activity against lepidopterous pests. This research emphasizes the development of new classes of insecticides with distinct modes of action and environmental safety profiles (Tohnishi et al., 2005) .

Photoacid Generation and Polymerization

Studies on N-oxysuccinimidoarylsulfonate photoacid generators (PAGs) explore their photochemical behavior and applications in materials science, particularly in developing photoresists for lithographic processes (Ortica et al., 2001) .

Future Directions

The compound could potentially be studied for various applications, depending on its physical, chemical, and biological properties. For example, if it exhibits interesting biological activity, it could be studied as a potential pharmaceutical compound . Alternatively, if it exhibits interesting chemical reactivity, it could be studied for use in synthetic chemistry .

properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN3O5S/c21-15-4-2-14(3-5-15)12-23-19(26)20(27)24-13-18-25(10-1-11-30-18)31(28,29)17-8-6-16(22)7-9-17/h2-9,18H,1,10-13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLQRAFZPAPEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorobenzyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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